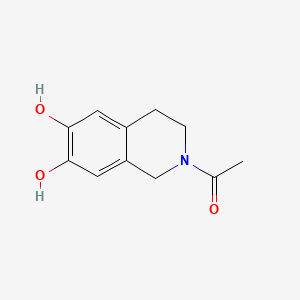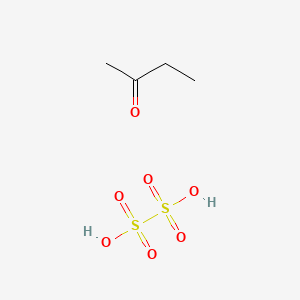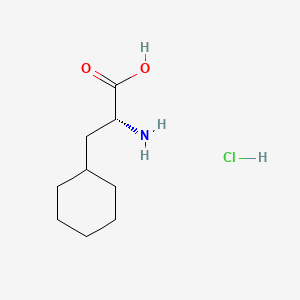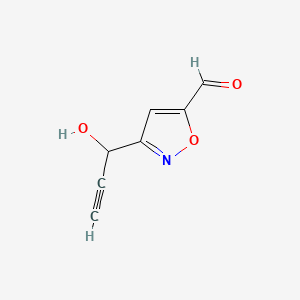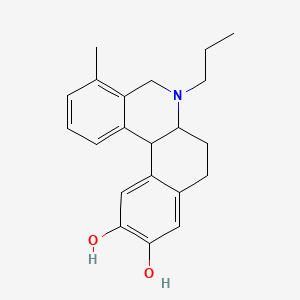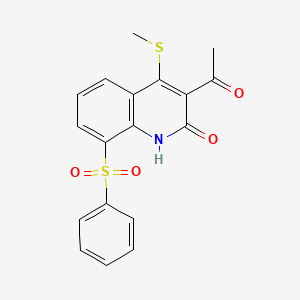
3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, an acetyl group, a methylthio group, and a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions to form the quinolinone core.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Methylthio Group: The methylthio group can be added via thiolation reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the acetyl, methylthio, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its reactivity and applications.
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenyl)-: Lacks the sulfonyl group, which may affect its solubility and biological activity.
Uniqueness
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which can enhance its chemical stability, solubility, and potential biological activities. This compound’s distinct structure allows for diverse applications in various scientific fields.
特性
CAS番号 |
145499-14-5 |
|---|---|
分子式 |
C18H15NO4S2 |
分子量 |
373.441 |
IUPAC名 |
3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO4S2/c1-11(20)15-17(24-2)13-9-6-10-14(16(13)19-18(15)21)25(22,23)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,19,21) |
InChIキー |
YFXFDTBXLVZZPW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)NC1=O)SC |
同義語 |
2(1H)-Quinolinone, 3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


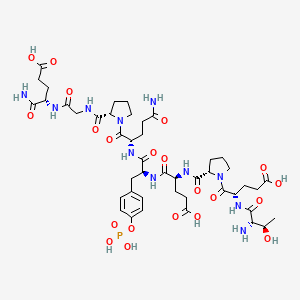

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
